molecular formula C6H11F2NO B1378873 1-(Aminomethyl)-3,3-difluoro-cyclobutanemethanol CAS No. 1363383-40-7

1-(Aminomethyl)-3,3-difluoro-cyclobutanemethanol

Cat. No.: B1378873
CAS No.: 1363383-40-7
M. Wt: 151.15 g/mol
InChI Key: IGUARLULXUYQKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Aminomethyl)-3,3-difluoro-cyclobutanemethanol is a useful research compound. Its molecular formula is C6H11F2NO and its molecular weight is 151.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Approaches and Chemical Properties

The scientific research on 1-(Aminomethyl)-3,3-difluoro-cyclobutanemethanol, and related compounds, primarily focuses on synthesis methodologies and their implications for various applications in chemistry and medicinal research. One study presents a three-step synthesis process towards 1-aminomethyl-1-fluorocycloalkanes, highlighting the versatility of the method for generating compounds with potential relevance in medicinal chemistry and organic synthesis (Moens, D’hooghe, & Kimpe, 2013). Another research effort designs a monofluoro-substituted amino acid as a conformationally restricted label for 19F NMR distance measurements in peptides, underscoring the compound's utility in studying membrane-bound peptides (Tkachenko et al., 2014).

Application in Catalytic Processes

A significant application area for this compound and its analogues lies in catalytic processes. A study demonstrates the palladium-catalyzed enantioselective C(sp3)–H arylation of aminomethyl-cyclopropanes and -cyclobutanes, revealing the compound's role in facilitating the synthesis of biologically active molecules with high enantiomeric ratios (Rodrigalvarez et al., 2022). This catalytic application emphasizes the structural utility of cyclobutane derivatives in organic synthesis and drug development.

Bioreduction and Chemoenzymatic Synthesis

The chemoenzymatic synthesis of optically active alcohols and β-amino-acid derivatives containing the difluoromethylene group showcases another application realm. Through bioreduction processes using recombinant Escherichia coli, researchers produced enantiomerically pure alcohols, demonstrating the compound's potential in synthesizing α,α-difluorinated derivatives of β-aminobutyric acid (BABA), highlighting its significance in developing novel pharmaceuticals and research tools (Ema et al., 2010).

Molecular Conformation and Drug Discovery

The manipulation of molecular conformation through electronegative substituents, as studied in the context of 1,3-difluorination reactions, illustrates the strategic use of this compound analogues in modulating molecular shape for potential drug discovery applications (Banik, Mennie, & Jacobsen, 2017).

Biochemical Analysis

Biochemical Properties

1-(Aminomethyl)-3,3-difluoro-cyclobutanemethanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with amino acid metabolic pathways, influencing protein synthesis and modulation of signaling pathways . The nature of these interactions often involves binding to specific active sites on enzymes, thereby altering their activity and affecting downstream biochemical processes.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the behavior of various cell types, including cancer cells, by altering amino acid metabolism and impacting the tumor microenvironment . This modulation can lead to changes in cell proliferation, apoptosis, and overall cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to interact with enzymes involved in amino acid metabolism, thereby influencing their activity and altering metabolic flux . Additionally, it can affect gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that the compound remains stable under physiological conditions but may degrade over extended periods, leading to changes in its efficacy and impact on cellular processes . Long-term exposure to the compound in in vitro and in vivo studies has shown varying effects on cellular function, depending on the duration and concentration of exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in amino acid metabolism, influencing metabolic flux and metabolite levels . The compound’s involvement in these pathways can lead to changes in the overall metabolic profile of cells, affecting energy production, biosynthesis, and other essential cellular functions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s ability to be transported across cellular membranes and its distribution within tissues are critical factors that influence its overall efficacy and impact on cellular function.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . The compound’s localization within subcellular structures can influence its interactions with other biomolecules and its overall impact on cellular processes.

Properties

IUPAC Name

[1-(aminomethyl)-3,3-difluorocyclobutyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2NO/c7-6(8)1-5(2-6,3-9)4-10/h10H,1-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGUARLULXUYQKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)(CN)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363383-40-7
Record name [1-(aminomethyl)-3,3-difluorocyclobutyl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Aminomethyl)-3,3-difluoro-cyclobutanemethanol
Reactant of Route 2
1-(Aminomethyl)-3,3-difluoro-cyclobutanemethanol
Reactant of Route 3
1-(Aminomethyl)-3,3-difluoro-cyclobutanemethanol
Reactant of Route 4
1-(Aminomethyl)-3,3-difluoro-cyclobutanemethanol
Reactant of Route 5
1-(Aminomethyl)-3,3-difluoro-cyclobutanemethanol
Reactant of Route 6
1-(Aminomethyl)-3,3-difluoro-cyclobutanemethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.